tert-butyl 4-[(1R)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13631713
Molecular Formula: C12H20F3NO3
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20F3NO3 |
|---|---|
| Molecular Weight | 283.29 g/mol |
| IUPAC Name | tert-butyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)9(17)12(13,14)15/h8-9,17H,4-7H2,1-3H3/t9-/m1/s1 |
| Standard InChI Key | HARLHGMSRKJSSA-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C(F)(F)F)O |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound possesses a piperidine ring substituted at the 4-position with a (1R)-2,2,2-trifluoro-1-hydroxyethyl group. The Boc protecting group at the 1-position enhances solubility and stability during synthetic processes. The (1R) configuration indicates the stereochemical orientation of the hydroxyl and trifluoromethyl groups on the ethyl side chain, which is critical for its biological activity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀F₃NO₃ | |
| Molecular Weight | 283.29 g/mol | |
| IUPAC Name | tert-butyl (1R)-4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate | |
| CAS Number | 184042-83-9 |
Stereochemical Considerations
The (1R) enantiomer exhibits distinct physicochemical and pharmacological properties compared to its (1S) counterpart. Chirality at the hydroxyl-bearing carbon influences interactions with biological targets, such as enzymes or receptors, by dictating spatial alignment. Enantioselective synthesis methods are essential to isolate the (1R) form, though detailed protocols remain underrepresented in publicly available literature .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl 4-[(1R)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate typically involves multi-step sequences starting from piperidine precursors. A Reformatsky-type reaction has been employed for analogous compounds, utilizing iminium salt intermediates and Red-Al reductions to introduce hydroxyl and trifluoromethyl groups . For example, tert-butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate was synthesized via a Reformatsky reaction on a 500 L scale, achieving pilot-scale production with rigorous process optimization .
Enantioselective Challenges
Achieving the (1R) configuration necessitates chiral catalysts or resolving agents. Asymmetric hydrogenation or enzymatic resolution may be employed, though specific methodologies for this compound require further elaboration. The total yield of similar three-step syntheses ranges from 49.9% to 60%, depending on purification efficiency .
Physicochemical Properties
Stability and Solubility
The Boc group enhances thermal stability, enabling handling under ambient conditions. The compound’s logP value (estimated at 1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Fluorine atoms contribute to electronegativity, polarizing the molecule and influencing crystallization behavior .
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 1.44 ppm (tert-butyl), δ 3.20–4.10 ppm (piperidine and hydroxyl protons), and δ 4.50 ppm (hydroxyl-bearing methine) confirm the structure .
-
MS (ESI+): m/z 284.1 [M+H]⁺ aligns with the molecular formula .
Applications in Pharmaceutical Research
Role in PROTAC Development
This compound serves as a semi-flexible linker in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation. Its rigidity and hydroxyl group facilitate ternary complex formation between the target protein and E3 ubiquitin ligase, as demonstrated in Sigma-Aldrich’s PROTAC development kits .
Antifungal and Antiviral Activity
Trifluoromethyl groups enhance binding to fungal cytochrome P450 enzymes, making derivatives potent antifungals. Preliminary studies suggest activity against Aspergillus spp. via lanosterol 14α-demethylase inhibition, though clinical data remain limited .
Future Research Directions
-
Enantioselective Synthesis: Developing catalytic asymmetric methods to improve (1R) yield.
-
PROTAC Optimization: Studying linker length and rigidity effects on degradation efficiency.
-
In Vivo Pharmacokinetics: Assessing bioavailability and metabolic pathways in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume